Pentamethylene Spacer SAR: ACAT Inhibition Requires the C5 Chain Length Not Met by C3 or C4 Homologs
Patent US 5,405,873 teaches that among N-(ω-hydroxyalkyl)acetamide derivatives evaluated as acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, the pentamethylene (C5) spacer is the shortest chain that enables simultaneous engagement of both subsites within the ACAT catalytic pocket. Compounds bearing shorter spacers—specifically N-(3-hydroxypropyl)acetamide (C3) and N-(4-hydroxybutyl)acetamide (C4)—fail to achieve meaningful ACAT inhibition, while the C5 compound achieves pharmacologically relevant inhibition [1].
| Evidence Dimension | Minimum spacer length required for ACAT inhibition (chain-length SAR) |
|---|---|
| Target Compound Data | C5 pentamethylene spacer: active ACAT inhibitor (qualitative patent disclosure) |
| Comparator Or Baseline | C3 (N-(3-hydroxypropyl)acetamide) and C4 (N-(4-hydroxybutyl)acetamide) spacers: inactive or substantially less active |
| Quantified Difference | C5 is the minimum active chain length; C3/C4 are inactive (exact IC₅₀ values not disclosed in patent) |
| Conditions | In vitro ACAT enzyme inhibition assay (rabbit or rat liver microsomes); patent family US 5,405,873 |
Why This Matters
Procurement of a C3 or C4 analog for ACAT-targeted studies is quantitatively futile, as the C5 spacer length is a binary requirement for target engagement.
- [1] US Patent 5,405,873. Substituted acetamide derivatives as acyl-CoA cholesterol acyltransferase (ACAT) inhibitors. Issued April 11, 1995. View Source
